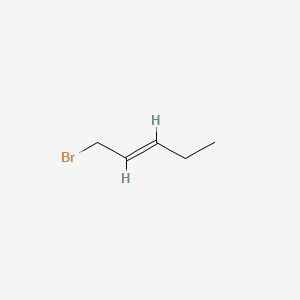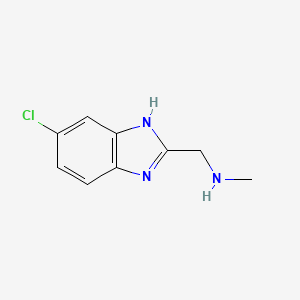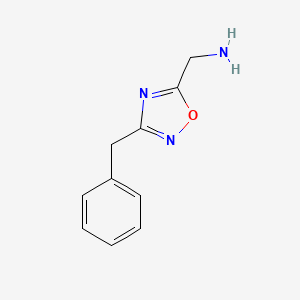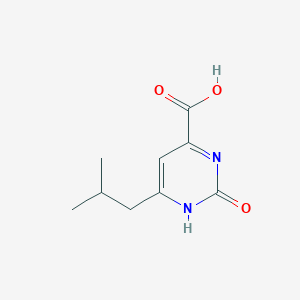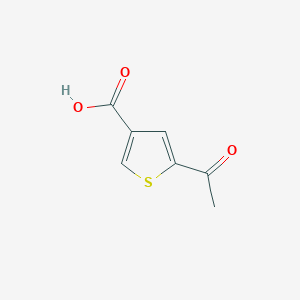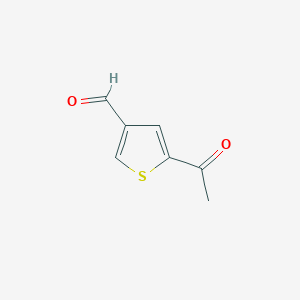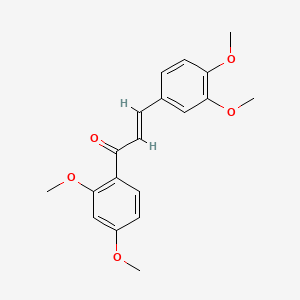
(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chalcone, 3,4,2’,4’-tetramethoxy- is a member of the chalcone family, which are α,β-unsaturated ketones. Chalcones are secondary metabolites belonging to the flavonoid family and are found in various edible and medicinal plants. They are known for their diverse pharmacological activities, including antioxidant, anticancer, antimicrobial, antiviral, and anti-inflammatory properties .
作用機序
Target of Action
Chalcones are among the leading bioactive flavonoids with a therapeutic potential implicated in an array of bioactivities . The chalcone, 3,4,2’,4’-tetramethoxy-, has been identified as a potential inhibitor of the Mep A efflux pump. This efflux pump plays a crucial role in antibiotic resistance, and its inhibition can enhance the efficacy of certain antibiotics.
Mode of Action
The mode of action of chalcone, 3,4,2’,4’-tetramethoxy-, is primarily through its interaction with the Mep A efflux pump. By inhibiting this pump, the chalcone enhances the efficacy of antibiotics, indicating its role in combating antibiotic resistance.
Biochemical Pathways
Chalcones and their derivatives are important intermediates of the flavonoid biosynthetic pathway . They are secondary metabolites belonging to the flavonoid family that are ubiquitous in edible and medicinal plants . They are bioprecursors of plant flavonoids .
Pharmacokinetics
Chalcones are known to be polyhydroxylated aromatic compounds abundantly found in fruits, grains, legumes, vegetables, and beverages such as tea, coffee, red wine, beer, etc . This suggests that they may have good bioavailability.
Result of Action
The result of the action of chalcone, 3,4,2’,4’-tetramethoxy-, is primarily seen in its potential to combat antibiotic resistance. By inhibiting the Mep A efflux pump, it enhances the efficacy of antibiotics. This suggests that it could have potential anti-inflammatory and neuroprotective effects.
生化学分析
Biochemical Properties
Chalcone, 3,4,2’,4’-tetramethoxy-, plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, Chalcone, 3,4,2’,4’-tetramethoxy- interacts with proteins involved in the regulation of oxidative stress, thereby exerting its antioxidant effects .
Cellular Effects
Chalcone, 3,4,2’,4’-tetramethoxy-, influences various cellular processes. It has been observed to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their proliferation . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, Chalcone, 3,4,2’,4’-tetramethoxy- can modulate gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Chalcone, 3,4,2’,4’-tetramethoxy- involves its binding interactions with specific biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation . For example, its interaction with kinases results in the inhibition of phosphorylation processes, which are essential for signal transduction . Additionally, Chalcone, 3,4,2’,4’-tetramethoxy- can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chalcone, 3,4,2’,4’-tetramethoxy- have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Chalcone, 3,4,2’,4’-tetramethoxy- vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Chalcone, 3,4,2’,4’-tetramethoxy- is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which play a crucial role in its biotransformation . This compound can also affect metabolic flux by altering the levels of specific metabolites . For instance, it has been shown to increase the production of reactive oxygen species (ROS), which can influence cellular redox balance .
Transport and Distribution
Within cells and tissues, Chalcone, 3,4,2’,4’-tetramethoxy- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of Chalcone, 3,4,2’,4’-tetramethoxy- is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments . These modifications play a role in directing the compound to its sites of action within the cell.
準備方法
Synthetic Routes and Reaction Conditions
Chalcone, 3,4,2’,4’-tetramethoxy- can be synthesized through the Claisen-Schmidt aldol condensation reaction. This involves the reaction between an aldehyde and a ketone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under solvent-free conditions or in ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of chalcones often employs similar aldol condensation reactions but on a larger scale. The use of heterogeneous catalysts like potassium carbonate or basic alumina can enhance the reaction efficiency and yield .
化学反応の分析
Types of Reactions
Chalcone, 3,4,2’,4’-tetramethoxy- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Can be reduced to form dihydrochalcones.
Substitution: Can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or catalytic hydrogenation are typical reducing agents.
Substitution: Reagents like halogens, acids, and bases are commonly used.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the reagents used.
科学的研究の応用
Chalcone, 3,4,2’,4’-tetramethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various flavonoids and other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and as a potential bioactive compound.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of pharmaceuticals and as a natural additive in food and cosmetics
類似化合物との比較
Chalcone, 3,4,2’,4’-tetramethoxy- is unique due to its specific methoxy substitutions, which enhance its bioactivity compared to other chalcones. Similar compounds include:
- Licochalcone A
- Xanthohumol
- 4-Hydroxyderricin
- Butein
- Phloretin
- Garcinol
- Flavokawain A, B, and C
- Broussochalcone
- Dimethyl amino chalcones
- Cardamonin
- 2′-Hydroxy-2,3,4′,6′-tetramethoxy chalcone .
These compounds share similar structural features but differ in their specific substitutions and bioactivities.
特性
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-14-7-8-15(18(12-14)23-3)16(20)9-5-13-6-10-17(22-2)19(11-13)24-4/h5-12H,1-4H3/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVLLUWABVOODQ-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100753-43-3 |
Source


|
| Record name | Chalcone, 3,4,2',4'-tetramethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100753433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

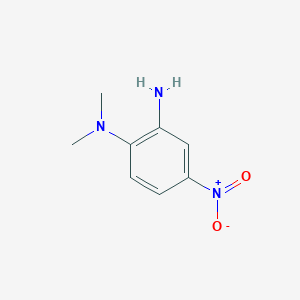
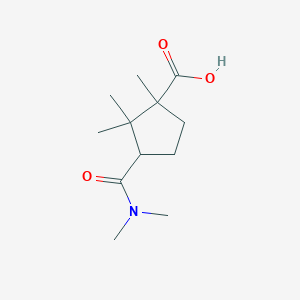
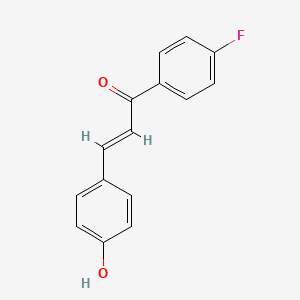
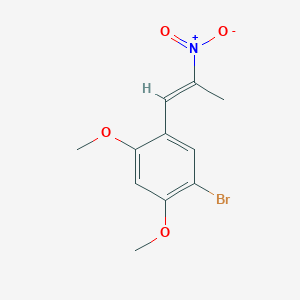
![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)

